molecular formula C13H17NO2 B11887720 Methyl 1-phenylpiperidine-3-carboxylate

Methyl 1-phenylpiperidine-3-carboxylate

Cat. No.: B11887720
M. Wt: 219.28 g/mol
InChI Key: FKVGADHSGFKPLT-UHFFFAOYSA-N
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Description

Methyl 1-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of compounds. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . This compound is known for its diverse applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenylpiperidine-3-carboxylate typically involves the reaction of 1-phenylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can lead to various pharmacological effects, including analgesic and stimulant properties .

Biological Activity

Methyl 1-phenylpiperidine-3-carboxylate, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a phenyl group and a carboxylate moiety. This configuration is crucial for its interaction with biological targets. The compound is typically synthesized through various chemical reactions, including oxidation, reduction, and substitution processes, which can modify its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those associated with solid tumors. The cytotoxic effects are believed to stem from its ability to inhibit specific cellular pathways involved in proliferation and survival.

The precise mechanism through which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with various molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in metabolic processes.
  • Receptors : Modulation of receptor activity affecting signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
Methyl 4-oxo-1-phenylpiperidineAntimicrobial, AnticancerEnzyme inhibition
PiperineAntioxidant, Anti-inflammatoryModulation of inflammatory pathways
MatrineAnticancer, AntiviralCell cycle arrest

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of exposure.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 1-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

FKVGADHSGFKPLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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